molecular formula C17H23N3O5 B2546927 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891128-53-3

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2546927
CAS RN: 891128-53-3
M. Wt: 349.387
InChI Key: VGCOQRXCXLSQOI-UHFFFAOYSA-N
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Description

The compound "N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles is well-represented and is known for its potential in drug discovery.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with various electrophiles. For instance, paper describes the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides through a nucleophilic substitution reaction. Similarly, paper outlines the preparation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives by reacting 5-substituted-1,3,4-oxadiazol-2-thiols with an appropriate electrophile in the presence of a base. These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. For example, paper employed spectral analysis, EI-MS, IR, 1H-NMR, and 13C-NMR for structural elucidation of synthesized compounds. Crystallographic data, as seen in paper , can also provide detailed insights into the molecular structure, including bond lengths, angles, and conformation.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. These compounds can participate in various chemical reactions, such as nucleophilic substitution, as demonstrated in papers and . The presence of different functional groups can also lead to diverse reactivity profiles, which are essential for the design of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. While the provided papers do not directly discuss these properties for "this compound", they do highlight the importance of such properties in drug design. For instance, paper mentions the mild cytotoxicity of the synthesized molecules, which is an important consideration for drug safety.

Scientific Research Applications

Acetyl- and Butyrylcholinesterase Inhibition

5-Aryl-1,3,4-oxadiazoles, which share a structural similarity with N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, have been designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are targeted for treating conditions like dementias and myasthenia gravis. The compounds demonstrated moderate inhibition, with some derivatives showing lower IC50 values against AChE than established drugs, indicating their potential in medicinal chemistry for neurological conditions (Pflégr et al., 2022).

Herbicidal Activity

Compounds structurally related to this compound have demonstrated effective herbicidal activity. This highlights the compound's potential applications in agricultural chemistry for controlling unwanted vegetation (Liu et al., 2008).

Anti-inflammatory and Anti-thrombotic Properties

1,3,4-Oxadiazole derivatives have shown significant anti-inflammatory and anti-thrombotic activities in in-vitro and in-vivo studies. These findings suggest their utility in developing new pharmaceutical products aimed at treating inflammatory conditions and thrombosis (Basra et al., 2019).

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, indicating their potential in the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-5-14(21)18-17-20-19-16(25-17)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOQRXCXLSQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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